Benzyl 4-aminopiperidine-1-carboxylate
Overview
Description
Benzyl 4-aminopiperidine-1-carboxylate is an organic compound that contains a piperidine ring with an amino substituent and a benzyl ester group. It is an important intermediate used in organic synthesis, particularly in the fields of agrochemicals, pharmaceuticals, and dyestuffs .
Mechanism of Action
Target of Action
Benzyl 4-aminopiperidine-1-carboxylate primarily targets the enzymes involved in the ergosterol biosynthesis pathway . Ergosterol is a vital component of fungal cell membranes, and its disruption can lead to cell death .
Mode of Action
The compound interacts with its targets by inhibiting the enzymes sterol C14-reductase and sterol C8-isomerase . These enzymes are crucial for the biosynthesis of ergosterol. By inhibiting these enzymes, the compound disrupts the production of ergosterol, leading to alterations in the fungal cell membrane .
Biochemical Pathways
The affected biochemical pathway is the ergosterol biosynthesis pathway . The inhibition of sterol C14-reductase and sterol C8-isomerase enzymes disrupts this pathway, leading to a decrease in ergosterol production . This disruption affects the integrity and function of the fungal cell membrane, leading to cell death .
Pharmacokinetics
It is also predicted to be BBB (Blood-Brain Barrier) permeant .
Result of Action
The result of the compound’s action is the inhibition of fungal growth. By disrupting ergosterol biosynthesis, the compound causes alterations in the fungal cell membrane that lead to cell death .
Biochemical Analysis
Biochemical Properties
Compounds with a similar structure, such as 4-aminopiperidines, have been shown to interact with various enzymes and proteins
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors, and may influence metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions
The common preparation method for Benzyl 4-aminopiperidine-1-carboxylate involves reacting 4-aminopiperidine with benzylchloromethyl carboxylate (Cbz-Cl). The reaction typically occurs under mild conditions, and the product is purified through standard organic synthesis techniques .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves the use of readily available raw materials and straightforward purification steps, making it cost-effective and efficient .
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-aminopiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides
Reduction: Secondary amines
Substitution: Various substituted piperidine derivatives
Scientific Research Applications
Benzyl 4-aminopiperidine-1-carboxylate is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: The compound is a precursor for various pharmaceuticals, including analgesics and antipsychotics.
Industry: It is used in the production of agrochemicals and dyestuffs
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: Similar in structure but lacks the carboxylate group.
4-Amino-1-benzylpiperidine: Similar but with different functional groups.
Uniqueness
Benzyl 4-aminopiperidine-1-carboxylate is unique due to its combination of a piperidine ring, an amino group, and a benzyl ester group. This structure provides it with distinct chemical properties and reactivity, making it valuable in various applications .
Properties
IUPAC Name |
benzyl 4-aminopiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c14-12-6-8-15(9-7-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYIQGSYCCNQAGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50591251 | |
Record name | Benzyl 4-aminopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50591251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120278-07-1 | |
Record name | Benzyl 4-aminopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50591251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-1-carbobenzoxypiperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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